molecular formula C6H2F5N B1282707 2,3-Difluoro-5-(trifluoromethyl)pyridine CAS No. 89402-42-6

2,3-Difluoro-5-(trifluoromethyl)pyridine

Cat. No. B1282707
Key on ui cas rn: 89402-42-6
M. Wt: 183.08 g/mol
InChI Key: XIFCGIKPAAZFFS-UHFFFAOYSA-N
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Patent
US04480102

Procedure details

A 500 ml 4-neck round bottom flask, equipped with an air-driven mechanical stirrer and fitted with a thermometer, a distillation condenser and a stopper, was charged with 500 ml of DMSO, 1 g anhydrous K2CO3 and 25 g (0.165 mole) of CsF (one third of total CsF). The flask was heated with a heating mantle and about 100 ml of DMSO was distilled at ~110° C./~40 mm Hg to dry the reaction mixture. The reaction mixture was cooled to about 75° C. and N2 was reintroduced into the flask. The distillation condenser was replaced by a reflux condenser which was vented to a dry ice trap with a N2 atmosphere. To the reaction mixture was added 65.7 g of 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine (0.329 mole) in one portion, with constant agitation, and the temperature of the reaction mixture was increased to between 120°-125° C. with the aid of a thermowatch® temperature controller. In 2.5 hours and 21.5 hours after the addition of the 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine, additional 25 g portions of CsF were added to the reaction mixture for a total of 75 g of CsF in the reaction mixture. The reaction was allowed to run 69 hours at which time the reaction mixture appeared black with dark solids on the walls of the flask. A distillation condenser was attached to the flask and the reflux condenser was removed to allow the removal of the crude product by distillation (pressure=210 mm Hg; temperature (overhead)=90°-130° C.; temperature (pot)=~160° C.). To prevent the volatile product from being lost, the receiver was cooled in a dry ice/acetone bath. The distillation was continued until the head temperature stopped increasing at which time the vacuum was released, the receivers changed and the distillation resumed. An additional 10 ml was distilled over at a temperature of 130° C. and the distillation was stopped. The crude material was extracted with 100 ml of water and dried over 0.5 g of 4Å molecular sieves to give 35.1 g of 2,3-difluoro-5-(trifluoromethyl)pyridine. Elemental analysis results of the product were:
Quantity
65.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
75 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Name
Quantity
25 g
Type
reactant
Reaction Step Five
Name
Quantity
1 g
Type
catalyst
Reaction Step Five
Name
Quantity
500 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[F-:1].[Cs+].Cl[C:4]1[C:5]([F:14])=[N:6][CH:7]=[C:8]([C:10]([F:13])([F:12])[F:11])[CH:9]=1>C([O-])([O-])=O.[K+].[K+].CS(C)=O>[F:14][C:5]1[C:4]([F:1])=[CH:9][C:8]([C:10]([F:13])([F:12])[F:11])=[CH:7][N:6]=1 |f:0.1,3.4.5|

Inputs

Step One
Name
Quantity
65.7 g
Type
reactant
Smiles
ClC=1C(=NC=C(C1)C(F)(F)F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C(=NC=C(C1)C(F)(F)F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[F-].[Cs+]
Step Three
Name
Quantity
75 g
Type
reactant
Smiles
[F-].[Cs+]
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
CS(=O)C
Step Five
Name
Quantity
25 g
Type
reactant
Smiles
[F-].[Cs+]
Name
Quantity
1 g
Type
catalyst
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
500 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 500 ml 4-neck round bottom flask, equipped with an air-driven mechanical stirrer
CUSTOM
Type
CUSTOM
Details
fitted with a thermometer, a distillation condenser
DISTILLATION
Type
DISTILLATION
Details
was distilled at ~110° C./~40 mm Hg
CUSTOM
Type
CUSTOM
Details
to dry the reaction mixture
ADDITION
Type
ADDITION
Details
N2 was reintroduced into the flask
CUSTOM
Type
CUSTOM
Details
The distillation condenser was replaced by a reflux condenser
CUSTOM
Type
CUSTOM
Details
which was vented to a dry ice trap with a N2 atmosphere
TEMPERATURE
Type
TEMPERATURE
Details
with constant agitation, and the temperature of the reaction mixture was increased to between 120°-125° C. with the aid of a thermowatch® temperature controller
WAIT
Type
WAIT
Details
to run 69 hours at which time
Duration
69 h
CUSTOM
Type
CUSTOM
Details
A distillation condenser was attached to the flask
CUSTOM
Type
CUSTOM
Details
the reflux condenser was removed
CUSTOM
Type
CUSTOM
Details
the removal of the crude product
DISTILLATION
Type
DISTILLATION
Details
by distillation (pressure=210 mm Hg; temperature (overhead)=90°-130° C.; temperature (pot)=~160° C.)
TEMPERATURE
Type
TEMPERATURE
Details
the receiver was cooled in a dry ice/acetone bath
DISTILLATION
Type
DISTILLATION
Details
The distillation
TEMPERATURE
Type
TEMPERATURE
Details
stopped increasing at which time the vacuum
DISTILLATION
Type
DISTILLATION
Details
the distillation
DISTILLATION
Type
DISTILLATION
Details
An additional 10 ml was distilled over at a temperature of 130° C.
DISTILLATION
Type
DISTILLATION
Details
the distillation
EXTRACTION
Type
EXTRACTION
Details
The crude material was extracted with 100 ml of water
CUSTOM
Type
CUSTOM
Details
dried over 0.5 g of 4Å molecular sieves

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
FC1=NC=C(C=C1F)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 35.1 g
YIELD: CALCULATEDPERCENTYIELD 116.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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